![molecular formula C17H12F2N2O2 B6431180 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide CAS No. 1903231-59-3](/img/structure/B6431180.png)
2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide
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Overview
Description
2,6-Difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide (DFNB) is a synthetic compound that is used in scientific research as a tool to study the biochemical and physiological effects of certain drugs. DFNB has been found to be a useful tool in laboratory experiments, as it has a wide range of applications and advantages. The aim of
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide is not fully understood. However, it is believed that the compound binds to certain enzymes and inhibits their activity. This inhibition of enzyme activity results in the inhibition of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide are not fully understood. However, it is believed that the compound can inhibit certain enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide has been found to be effective at inhibiting the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide has a wide range of applications and has been found to be effective at inhibiting the growth of certain types of cancer cells. The main limitation of using 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide in laboratory experiments is that the mechanism of action of the compound is not fully understood.
Future Directions
For the use of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide in scientific research include the development of new synthesis methods, the study of the mechanism of action of the compound, the exploration of the biochemical and physiological effects of the compound, and the development of new applications for the compound. Additionally, further research could be conducted to explore the potential of using 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide in the treatment of certain types of cancer.
Synthesis Methods
The synthesis of 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide involves the reaction of N-methylbenzamide with 2,6-difluoropyridine and furan-2-yl bromide. The reaction takes place in the presence of a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at room temperature and is typically complete within 24 hours. The product is then purified by column chromatography and recrystallized from ethanol.
Scientific Research Applications
2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of certain drugs, as well as to study the mechanism of action of certain enzymes. Additionally, 2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide has been used to study the effects of certain drugs on cells and tissues.
properties
IUPAC Name |
2,6-difluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-12-3-1-4-13(19)16(12)17(22)21-10-11-6-7-20-14(9-11)15-5-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAELCIYSZMJXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-{[2-(furan-2-yl)pyridin-4-yl]methyl}benzamide |
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